N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.13649347 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has been found to have herbicidal properties . The primary targets of this compound are likely to be similar to those of related compounds, such as butachlor . Butachlor is known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes , which are essential for early plant development .
Mode of Action
It is likely to interact with its targets by binding to the active sites of enzymes involved in the biosynthesis of vlcfas . This binding could inhibit the function of these enzymes, leading to a disruption in the biosynthesis of VLCFAs and thus inhibiting plant growth .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the biosynthesis of VLCFAs . The inhibition of these pathways could lead to a disruption in the normal growth and development of plants . Additionally, certain microorganisms, such as Mycobacterium sp. J7A, can degrade butachlor, a related compound, to accumulate 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA) and grow slightly on it .
Pharmacokinetics
Based on the properties of related compounds, it is likely to be absorbed, distributed, metabolized, and excreted in a manner similar to other chloroacetanilide herbicides
Result of Action
The result of the action of this compound is the inhibition of plant growth . By disrupting the biosynthesis of VLCFAs, this compound prevents the normal development of plants, making it an effective herbicide .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For example, the presence of certain microorganisms in the soil can lead to the degradation of this compound . Additionally, factors such as soil pH, temperature, and moisture content could also affect the action and stability of this compound .
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-13-9-7-10-14(4-2)18(13)21-19(22)16-12-15-8-5-6-11-17(15)24-20(16)23/h5-12H,3-4H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEBHACDPMFKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.